molecular formula C24H28N2O4 B6349203 4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-08-8

4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349203
CAS RN: 1326809-08-8
M. Wt: 408.5 g/mol
InChI Key: VGOKGGJEMONONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (PBPD) is an organic compound with a complex molecular structure. It was first synthesized in the early 2000s by a group of chemists from the University of California, Berkeley. The purpose of the synthesis was to create a compound that could be used for a variety of scientific research applications. PBPD has since been used in a variety of scientific research, including biochemical and physiological studies, as well as lab experiments.

Scientific Research Applications

4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and function of proteins, as it has a similar structure to many proteins. It has also been used in biochemical and physiological studies, as it has been found to interact with a variety of proteins and enzymes. This compound has also been used in lab experiments, as it is a relatively stable compound that can be easily synthesized.

Advantages and Limitations for Lab Experiments

4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also has a complex molecular structure, which makes it an ideal model compound for studying the structure and function of proteins. However, this compound also has some limitations. It is not water soluble, so it must be dissolved in an organic solvent before use. It is also relatively expensive, so it may not be feasible for use in large-scale experiments.

Future Directions

The potential future directions for 4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are numerous. It could be used in further biochemical and physiological studies to better understand its mechanism of action. It could also be used for drug development, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in a variety of lab experiments, such as protein structure and function studies, as well as gene expression and cell proliferation studies. Finally, it could be used in combination with other compounds to create novel compounds with unique properties.

Synthesis Methods

4-(4-Phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 4-phenylbenzoyl chloride and 1-bromo-8-propyl-4,8-diazaspiro[4.5]decane. This reaction yields 4-(4-phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane, which is then treated with aqueous hydrochloric acid to produce this compound. The entire synthesis process is relatively straightforward and can be completed in a few hours.

properties

IUPAC Name

4-(4-phenylbenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-2-14-25-15-12-24(13-16-25)26(21(17-30-24)23(28)29)22(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOKGGJEMONONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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